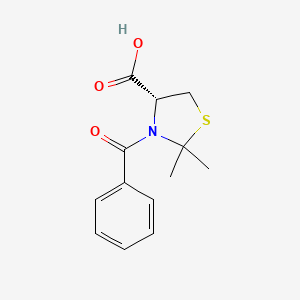
(4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative Thiazolidines are a class of heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the nucleophilic cyclic condensation of L-cysteine hydrochloride with aromatic aldehydes. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the thiazolidine ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Alcohols or amines in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Esters or amides of the thiazolidine carboxylic acid.
Scientific Research Applications
(4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This interaction can disrupt normal enzyme function, leading to various biological effects. The benzoyl group may also play a role in enhancing the binding affinity to the target enzymes.
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the benzoyl and dimethyl groups, making it less hydrophobic.
2,2-Dimethylthiazolidine-4-carboxylic acid: Similar structure but without the benzoyl group.
3-Benzoylthiazolidine-4-carboxylic acid: Similar structure but without the dimethyl groups.
Uniqueness: (4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the benzoyl and dimethyl groups, which can enhance its hydrophobicity and potentially improve its binding affinity to molecular targets. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
57704-00-4 |
|---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
(4R)-3-benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO3S/c1-13(2)14(10(8-18-13)12(16)17)11(15)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
ZTNRUDZRCMWXPD-JTQLQIEISA-N |
Isomeric SMILES |
CC1(N([C@@H](CS1)C(=O)O)C(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)
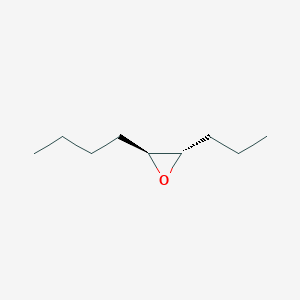
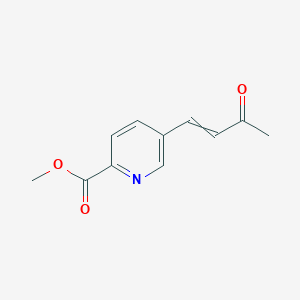
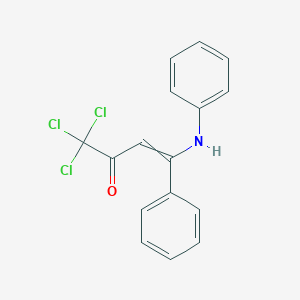
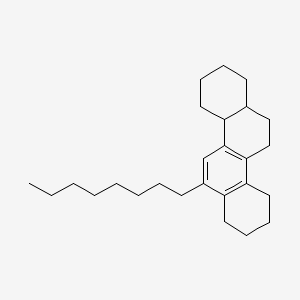

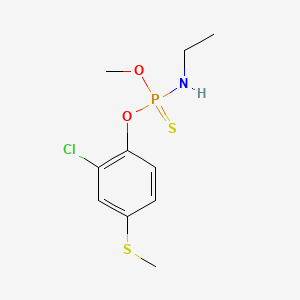
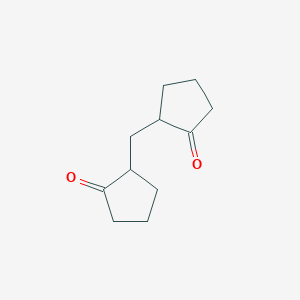


![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)


